Aldosterone Synthase (CYP11B2) Inhibitory Potency in Advanced Derivatives
An advanced derivative incorporating the 1-methyl-1H-indazole-3-carbonitrile core scaffold, specifically 6-(4-hydroxy-4-methyl-3,4-dihydro-1H-pyrano[4,3-c]pyridin-8-yl)-1-methyl-1H-indazole-3-carbonitrile (Enantiomer I), exhibits an IC50 of 15 nM against human aldosterone synthase (CYP11B2). The other enantiomer of this same scaffold displays an IC50 of 42.8 nM under identical assay conditions [1]. This 2.85-fold difference between stereoisomers demonstrates that the 1-methyl-1H-indazole-3-carbonitrile scaffold provides a geometrically precise pharmacophore where even minor stereochemical variation yields quantifiable potency differences, underscoring the necessity of this specific N1-methylated scaffold for optimal target engagement.
| Evidence Dimension | Aldosterone synthase (CYP11B2) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 15 nM (Enantiomer I of 6-substituted derivative) |
| Comparator Or Baseline | IC50 = 42.8 nM (Enantiomer II of same scaffold) |
| Quantified Difference | 2.85-fold difference in potency |
| Conditions | Aldosterone synthase inhibition assay using cynomolgus adrenal gland mitochondria as CYP11B2 source |
Why This Matters
This quantifiable stereochemistry-dependent potency demonstrates that the 1-methyl-1H-indazole-3-carbonitrile scaffold can support high-affinity target engagement, a property not guaranteed with alternative substitution patterns.
- [1] BindingDB. BDBM380973: 6-(4-Hydroxy-4-methyl-3,4-dihydro-1H-pyrano[4,3-c]pyridin-8-yl)-1-methyl-1H-indazole-3-carbonitrile, Enantiomer I. Affinity Data IC50: 15 nM; Enantiomer II: 42.8 nM. Assay: CYP11B2 inhibition using cynomolgus adrenal mitochondria. Patent: US9890171. View Source
